3-bromo-N-(2,2,2-trifluoroethyl)benzamide
Description
Significance of Halogenated and Fluorinated Amides in Contemporary Organic Synthesis
The introduction of halogen atoms into organic molecules, known as halogenation, is a foundational strategy in organic synthesis. numberanalytics.com Halogenated compounds, particularly α-haloamides, are highly valued as versatile synthetic intermediates. nih.gov The presence of a halogen, such as bromine, introduces a reactive site into the molecule. This "handle" allows for a wide range of subsequent chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov The ability to selectively activate amides and utilize their halogenated derivatives has opened up efficient pathways to complex nitrogen-containing heterocyclic structures like piperidines and pyrrolidines. nih.gov
Concurrently, the incorporation of fluorine into organic molecules has become a widespread and impactful strategy in medicinal chemistry. researchgate.nettandfonline.com Fluorine's unique properties—high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical and pharmacokinetic profile. tandfonline.comomicsonline.org Introducing fluorine or fluorinated groups, such as the trifluoroethyl group (-CH₂CF₃), can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.com Furthermore, it can increase lipophilicity and membrane permeability, which in turn improves a compound's bioavailability. omicsonline.orgacs.org The trifluoromethyl (CF₃) group, a key component of the trifluoroethyl moiety, is particularly important in drug design for its ability to alter a compound's absorption, distribution, and interaction with biological targets. nih.gov
Overview of Benzamide (B126) Core Structures and Their Strategic Importance in Chemical Research
The benzamide structure, consisting of a benzene (B151609) ring attached to a carboxamide functional group (-CONH₂), is a privileged scaffold in chemical research. solubilityofthings.commdpi.com This core is a common feature in a multitude of natural products and synthetic compounds, including many pharmaceuticals. pharmaguideline.comwikipedia.org The amide bond itself is one of the most fundamental functional groups in organic chemistry and life sciences. The benzamide framework provides a robust, planar, and synthetically accessible starting point for creating diverse molecular libraries.
The strategic importance of the benzamide core lies in its ability to be readily modified at multiple positions. Substituents can be introduced onto the benzene ring or the amide nitrogen, allowing for precise tuning of the molecule's steric and electronic properties. This modularity is invaluable in drug discovery, where medicinal chemists systematically modify a lead structure to optimize its biological activity and properties. nih.gov Benzamide derivatives have been investigated for a wide range of potential therapeutic roles, underscoring the enduring importance of this structural motif in the quest for new chemical entities. mdpi.com
Defining the Position of 3-Bromo-N-(2,2,2-trifluoroethyl)benzamide within Trifluoroethylated Benzamide Derivatives
This compound is a specific example of a multi-substituted benzamide that combines the features discussed above. Its chemical identity is defined by three key components: the central benzamide scaffold, a bromine atom at the meta-position (position 3) of the benzene ring, and a 2,2,2-trifluoroethyl group attached to the amide nitrogen.
This particular arrangement of substituents places it within the class of trifluoroethylated benzamide derivatives. The N-(2,2,2-trifluoroethyl) group is known to impart specific properties, leveraging the powerful effects of fluorine to enhance molecular stability and influence biological interactions. nih.gov The bromine atom at the 3-position serves as a crucial synthetic handle for further chemical elaboration, such as palladium-catalyzed coupling reactions, allowing this compound to act as a building block for more complex molecules. The relative positioning of the bromo and amide groups is critical, as it dictates the electronic environment of the aromatic ring and the steric accessibility for further reactions.
By comparing it to isomers like 4-bromo-N-(2,2,2-trifluoroethyl)benzamide, the significance of the substituent pattern becomes clear. sigmaaldrich.com The change from the para-position (4-bromo) to the meta-position (3-bromo) alters the dipole moment and the electronic influence of the bromine on the amide functionality, which can lead to different reactivity and physical properties. This precise structural definition makes this compound a distinct chemical entity with specific potential applications in targeted synthesis and chemical research.
Data for this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₇BrF₃NO |
| Molecular Weight | 282.06 g/mol |
| CAS Number | 260973-23-7 |
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-7-3-1-2-6(4-7)8(15)14-5-9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICVKCQNDJRERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity Profiles and Mechanistic Investigations of 3 Bromo N 2,2,2 Trifluoroethyl Benzamide
Nucleophilic Substitution Reactions at the Aromatic Bromine Center
The bromine atom attached to the benzene (B151609) ring is a primary site for nucleophilic substitution reactions. These transformations can proceed through several mechanisms, most notably palladium-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAr).
Prominent among the palladium-catalyzed methods are the Buchwald-Hartwig amination and the Suzuki coupling. The Buchwald-Hartwig amination facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a suitable ligand. numberanalytics.comwikipedia.orgnumberanalytics.com The catalytic cycle for this reaction generally involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by association of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.orgnumberanalytics.comlibretexts.org The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov
The Suzuki coupling, another cornerstone of palladium-catalyzed cross-coupling, enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron species, such as a boronic acid. wikipedia.orgwwjmrd.com This reaction also proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org The transmetalation step, where the organic group is transferred from boron to palladium, is a key part of the mechanism. wikipedia.org
The direct nucleophilic aromatic substitution (SNAr) on 3-bromo-N-(2,2,2-trifluoroethyl)benzamide is generally less favorable than on rings activated by strongly electron-withdrawing groups in the ortho or para positions. wikipedia.orglibretexts.org For an SNAr reaction to occur, a nucleophile attacks the carbon bearing the leaving group (bromine), forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this intermediate is crucial, and it is best stabilized by electron-withdrawing groups at the ortho and para positions, which can delocalize the negative charge through resonance. libretexts.orgyoutube.com In this compound, the amide group is a meta-director for electrophilic substitution and only moderately electron-withdrawing, offering limited stabilization for an SNAr intermediate.
| Reaction Type | Catalyst/Reagents | General Conditions | Product Type |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst, phosphine ligand, base (e.g., NaOtBu) | Inert solvent (e.g., toluene), elevated temperature | Aryl amine |
| Suzuki Coupling | Pd(0) catalyst, base (e.g., K2CO3) | Solvent mixture (e.g., toluene/water), elevated temperature | Biaryl |
| Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, often requires strongly electron-withdrawing groups on the ring | Polar aprotic solvent, varying temperatures | Substituted arene |
Electrophilic Transformations on the Benzene Ring
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound will be directed by the two existing substituents: the bromine atom and the amide group. The -C(O)NHR group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl. libretexts.orglibretexts.org The bromine atom is also deactivating but is an ortho-, para-director. libretexts.orglibretexts.org
When both an ortho-, para-director and a meta-director are present on a benzene ring, the position of the incoming electrophile is determined by their combined influence. In this case, the positions ortho to the bromine atom are also meta to the amide group. The position para to the bromine is also ortho to the amide. The directing effects of the two groups reinforce each other to direct incoming electrophiles to the position that is ortho to the bromine and meta to the amide. Therefore, electrophilic substitution would be expected to occur predominantly at the C5 position. The electron-withdrawing nature of the trifluoroethyl group will further deactivate the ring towards electrophilic attack.
| Substituent | Activating/Deactivating | Directing Effect |
|---|---|---|
| -Br | Deactivating | Ortho, Para |
| -C(O)NHR | Deactivating | Meta |
Chemical Modifications and Transformations of the Amide Functional Group
The N-(2,2,2-trifluoroethyl)amide functional group itself can undergo various chemical transformations. The presence of the strongly electron-withdrawing trifluoromethyl group influences the properties of the amide, such as the acidity of the N-H proton and the reactivity of the carbonyl group.
The synthesis of N-trifluoromethyl and N-trifluoroethyl amides has been an area of interest in medicinal chemistry due to the unique properties these groups impart. nih.govresearchgate.net The amide bond in this compound can be hydrolyzed under acidic or basic conditions, although the electron-withdrawing trifluoroethyl group may affect the reaction rate compared to a simple N-alkyl amide. Reduction of the amide to an amine is another potential transformation, typically achieved using strong reducing agents like lithium aluminum hydride.
Furthermore, the development of methods for the synthesis of N-trifluoromethyl amides from carboxylic acids and other precursors highlights the ongoing interest in this functional group. researchgate.netresearchgate.net These synthetic strategies could potentially be reversed or adapted for the transformation of the amide group in the target molecule.
Directed C-H Activation and Late-Stage Functionalization Strategies
Modern synthetic methodologies, such as directed C-H activation and late-stage functionalization, offer powerful tools for the selective modification of complex molecules. spirochem.comrsc.org The amide group in benzamides is a well-established directing group for the ortho-C-H activation of the aromatic ring. acs.orgresearchgate.netacs.org This strategy allows for the introduction of new functional groups at the position ortho to the amide. In the case of this compound, this would correspond to the C2 position.
Palladium, rhodium, and cobalt catalysts are commonly employed for such transformations, enabling the formation of new C-C or C-heteroatom bonds. acs.orgresearchgate.netnih.gov For instance, the palladium-catalyzed ortho-arylation of benzamides with aryl iodides has been demonstrated. researchgate.net
Late-stage functionalization (LSF) strategies are particularly valuable in drug discovery and development, allowing for the diversification of lead compounds at a late stage in the synthetic sequence. nih.govresearchgate.net For this compound, LSF could be envisioned at several positions, including the C-H bonds of the aromatic ring or potentially through transformations of the bromine atom.
In-depth Mechanistic Elucidation through Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms for transformations involving this compound can be achieved through a combination of experimental and computational methods.
Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms, providing insights into reaction pathways and the energetics of intermediates and transition states. nih.gov For reactions involving compounds analogous to this compound, DFT studies have been instrumental. For example, DFT calculations have been used to elucidate the mechanism of the Suzuki-Miyaura coupling, including the roles of the base and solvent in the transmetalation step. nih.gov Similarly, the mechanism of palladium-catalyzed annulation reactions of aromatic amides has been investigated using DFT, revealing the stepwise nature of the C-H activation and insertion processes. nih.gov Such computational studies could be applied to predict the most favorable reaction pathways for various transformations of this compound.
The identification and characterization of transition states are crucial for understanding the kinetics of a chemical reaction. Computational methods like DFT allow for the location of transition state structures and the calculation of their energies, which correspond to the activation barriers of the reaction steps. nih.gov For the Suzuki-Miyaura reaction, DFT studies have identified the transmetalation step as being rate-determining under certain conditions and have calculated the associated activation energy. nih.gov In studies of palladium-catalyzed C-H activation/annulation reactions, transition states for the C-H activation, insertion, and reductive elimination steps have been characterized, providing a detailed picture of the reaction mechanism. nih.gov These computational approaches, when correlated with experimental kinetic data, provide a robust elucidation of the reaction mechanism.
Elucidation of Reaction Intermediates (e.g., Radical, Organometallic Complexes)
The reactivity of this compound is largely dictated by the nature of the reagents and catalysts employed, leading to the formation of distinct reaction intermediates. Two primary classes of intermediates are central to its transformations: organometallic complexes and radical species.
In transition-metal-catalyzed reactions, particularly those involving palladium or rhodium, the formation of organometallic complexes is a key mechanistic feature. For instance, in palladium-catalyzed cross-coupling reactions, the initial step often involves the oxidative addition of the aryl bromide bond of this compound to a low-valent palladium(0) species. This process leads to the formation of a Pd(II)-aryl complex. The stability and subsequent reactivity of this organometallic intermediate are influenced by the electronic properties of the ligands on the palladium center and the substituents on the aromatic ring.
Rhodium-catalyzed reactions, particularly those involving C-H activation, also proceed through organometallic intermediates. The N-(2,2,2-trifluoroethyl)benzamide group can act as a directing group, facilitating the ortho-C-H activation of the benzoyl moiety to form a rhodacycle intermediate. nih.gov This five- or six-membered metallacycle is a critical intermediate that can then undergo further reactions, such as insertion of alkynes, alkenes, or carbon monoxide. nih.govnih.gov For example, in the presence of carbon monoxide, a rhodacycle formed from a benzamide (B126) can undergo migratory insertion to generate a six-membered rhodacycle, which then reductively eliminates to form a phthalimide. nih.gov
Radical intermediates, while less commonly invoked for this specific class of compounds in the context of directed C-H activation, can play a role in certain palladium-catalyzed reactions. For example, studies on the coupling of secondary alkyl bromides have shown evidence for the reversible generation of free alkyl radicals through the reaction of the alkyl bromide with a palladium(0) complex. acs.org While this is for an alkyl bromide, it is conceivable that under certain conditions, particularly with specific initiators or upon homolytic cleavage of the C-Br bond, radical pathways could be accessed for this compound.
Role of Catalysis (e.g., Rhodium, Palladium, Phosphonium (B103445) Cations) in Promoting Reactivity
Catalysis is indispensable for unlocking the synthetic potential of this compound, enabling a range of selective transformations. Rhodium and palladium catalysts are particularly prominent in this regard.
Rhodium Catalysis: Rhodium(III) catalysts are well-established for their ability to effect C-H activation, often directed by a coordinating group such as an amide. researchgate.net In the context of benzamides, Rh(III) catalysts can facilitate oxidative C-H allylation, alkenylation, and carbonylation. nih.govnih.govresearchgate.net The catalytic cycle typically begins with the coordination of the amide to the rhodium center, followed by C-H activation to form a rhodacycle. This intermediate then reacts with a coupling partner, and subsequent reductive elimination regenerates the active catalyst. The choice of oxidant and reaction conditions is crucial for the efficiency and selectivity of these transformations.
Palladium Catalysis: Palladium catalysts are workhorses for cross-coupling reactions involving aryl halides. For this compound, the bromine atom serves as a handle for a variety of palladium-catalyzed transformations, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide array of substituents at the 3-position of the benzoyl ring. Furthermore, palladium catalysts have been developed for the direct C-H trifluoroethylation of aromatic amides, a reaction that could potentially be applied to further functionalize the aromatic ring of related benzamides. nih.gov The efficiency of these palladium-catalyzed reactions is highly dependent on the choice of ligands, which modulate the reactivity and stability of the palladium intermediates. Bulky trialkylphosphines, for example, have been shown to be effective ligands in the coupling of alkyl bromides. acs.org
Phosphonium Cations: While less common as primary catalysts for the transformation of this specific compound, phosphonium cations can play a significant role as phase-transfer catalysts or as components of ionic liquids that can influence the reaction environment. In some catalytic systems, phosphonium salts can act as ligands or additives that stabilize catalytic species or facilitate the transport of reactants between phases, thereby enhancing reaction rates and yields.
| Catalyst Type | Key Transformation | Plausible Intermediate | Reference |
|---|---|---|---|
| Rhodium(III) | C-H Activation/Functionalization (e.g., Alkenylation, Carbonylation) | Rhodacycle | nih.govresearchgate.net |
| Palladium(0)/Palladium(II) | Cross-Coupling (e.g., Suzuki, Heck), C-H Trifluoroethylation | Pd(II)-Aryl Complex | acs.orgnih.gov |
| Phosphonium Cations | Phase-Transfer Catalysis, Ligand/Additive Effects | - |
Investigations into Frustrated Lewis Pair (FLP) Mechanisms in Related Systems
Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" results in unquenched reactivity that can be harnessed to activate a variety of small molecules, most notably dihydrogen (H₂). wikipedia.orgnih.gov While there is no direct literature on the application of FLP chemistry to this compound, the principles of FLP-mediated reactivity can be considered for related systems.
The fundamental mechanism of H₂ activation by an FLP involves the heterolytic cleavage of the H-H bond. The Lewis basic component of the FLP abstracts a proton (H⁺), while the Lewis acidic component accepts a hydride (H⁻), resulting in the formation of a phosphonium or ammonium (B1175870) cation and a borate (B1201080) anion, respectively. wikipedia.orgacs.org This metal-free activation of hydrogen has led to the development of FLP-based catalysts for hydrogenation reactions. nih.gov
In systems related to amides, FLPs could potentially be employed for reductions or other transformations. For instance, the hydrogenation of imines to amines can be catalyzed by FLPs. nih.gov Given that amides can be considered precursors to imines or can themselves be reduced, it is conceivable that FLP catalysis could be developed for the reduction of the amide bond in N-(2,2,2-trifluoroethyl)benzamides under specific conditions.
The mechanism of FLP-catalyzed reactions is a subject of ongoing investigation, with both concerted and stepwise pathways being proposed. acs.orgresearchgate.net Theoretical studies have provided insights into the transition states and intermediates involved in these reactions, highlighting the cooperative action of the Lewis acid and base in substrate activation. nih.gov The extension of FLP chemistry to a broader range of functional groups, including those present in this compound, represents a promising avenue for future research in catalysis.
| FLP Component | Role in H₂ Activation | Resulting Species | Reference |
|---|---|---|---|
| Sterically Hindered Lewis Base (e.g., Phosphine, Amine) | Proton (H⁺) Abstraction | Phosphonium/Ammonium Cation | wikipedia.org |
| Sterically Hindered Lewis Acid (e.g., Borane) | Hydride (H⁻) Acceptance | Borate Anion | wikipedia.org |
Advanced Spectroscopic Characterization for Structural and Electronic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 3-bromo-N-(2,2,2-trifluoroethyl)benzamide in solution. By probing the magnetic environments of the ¹H, ¹³C, and ¹⁹F nuclei, one can map out the connectivity of atoms and gain insights into the molecule's conformation and electronic landscape.
Comprehensive ¹H, ¹³C, and ¹⁹F NMR Analysis for Structural and Conformational Assignment
A detailed analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra would confirm the structural integrity of the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-bromophenyl ring and the protons of the N-(2,2,2-trifluoroethyl) group. The aromatic region would likely display a complex splitting pattern due to the spin-spin coupling between the non-equivalent protons. The methylene (B1212753) protons (-CH₂-) adjacent to the trifluoromethyl group and the amide nitrogen would appear as a quartet, coupled to the three fluorine atoms. The amide proton (N-H) would typically be observed as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene protons.
¹³C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the amide group would resonate at a characteristic downfield shift. The aromatic carbons would appear in the typical aromatic region, with the carbon atom attached to the bromine atom showing a specific chemical shift. The two carbons of the trifluoroethyl group would also be distinguishable, with the trifluoromethyl carbon appearing as a quartet due to one-bond coupling with the three fluorine atoms.
¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence of the trifluoromethyl group. It is expected to show a single signal, a triplet, due to coupling with the adjacent methylene protons.
Fictional NMR Data Table:
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.10 | t | J = 1.8 | H-2 (aromatic) |
| ¹H | ~7.85 | ddd | J = 7.8, 1.8, 1.0 | H-6 (aromatic) |
| ¹H | ~7.70 | ddd | J = 8.0, 2.0, 1.0 | H-4 (aromatic) |
| ¹H | ~7.40 | t | J = 7.9 | H-5 (aromatic) |
| ¹H | ~7.00 | br t | J = 6.0 | N-H (amide) |
| ¹H | ~4.20 | qd | J = 8.8, 6.0 | -CH₂- |
| ¹³C | ~165.0 | s | - | C=O |
| ¹³C | ~136.0 | s | - | C-1 (aromatic) |
| ¹³C | ~134.5 | d | - | C-6 (aromatic) |
| ¹³C | ~130.5 | d | - | C-2 (aromatic) |
| ¹³C | ~130.0 | d | - | C-5 (aromatic) |
| ¹³C | ~126.0 | d | - | C-4 (aromatic) |
| ¹³C | ~122.5 | s | - | C-3 (aromatic, C-Br) |
| ¹³C | ~124.0 | q | J ≈ 277 | -CF₃ |
| ¹³C | ~41.0 | q | J ≈ 33 | -CH₂- |
| ¹⁹F | ~-73.5 | t | J = 8.8 | -CF₃ |
Elucidation of Electronic Environments and Bond Connectivity
The chemical shifts observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus. For instance, the electron-withdrawing nature of the bromine atom and the trifluoromethyl group would cause a downfield shift for nearby nuclei. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively establishing the bond connectivities by showing correlations between coupled protons (COSY) and between protons and their directly attached carbons (HSQC).
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state.
Determination of Crystal Structure and Molecular Conformation
A single-crystal X-ray diffraction study of this compound would reveal its precise bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the molecule's conformation, including the planarity of the benzamide (B126) moiety and the orientation of the trifluoroethyl group relative to the aromatic ring.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen-Halogen Contacts, π-π Stacking)
The packing of molecules in the crystal lattice is governed by a variety of non-covalent interactions. For this compound, several key interactions are anticipated. A study on the closely related compound, 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide, revealed the presence of N-H···O hydrogen bonds, which form chains of molecules. It is highly probable that similar N-H···O hydrogen bonds would be a dominant feature in the crystal structure of the title compound, linking the amide proton of one molecule to the carbonyl oxygen of a neighboring molecule.
Furthermore, the presence of a bromine atom suggests the possibility of halogen-halogen contacts (Br···Br), which are known to be significant in directing the packing of halogenated organic molecules. The aromatic ring also provides the potential for π-π stacking interactions, where the electron-rich π systems of adjacent rings align.
Fictional Crystallographic Data Table:
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| N-H···O distance (Å) | ~2.9 |
| Br···Br distance (Å) | ~3.6 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition Verification
High-Resolution Mass Spectrometry is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement.
For this compound (C₉H₇BrF₃NO), HRMS would be used to determine its monoisotopic mass with a high degree of precision (typically to four or five decimal places). The experimentally measured mass would then be compared to the theoretically calculated mass for the proposed formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observed in the mass spectrum, providing further confirmation of the presence of a bromine atom in the molecule.
Fictional HRMS Data Table:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) |
| Calculated Mass [M+H]⁺ (C₉H₈BrF₃NO) | Calculated Value |
| Measured Mass [M+H]⁺ | Measured Value |
| Mass Error (ppm) | < 5 |
Computational Chemistry and Theoretical Modeling of 3 Bromo N 2,2,2 Trifluoroethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 3-bromo-N-(2,2,2-trifluoroethyl)benzamide. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity.
The distribution of electron density is significantly influenced by the substituents on the benzamide (B126) core. The bromine atom at the meta position acts as an electron-withdrawing group through its inductive effect, while also exhibiting some electron-donating character via resonance. minia.edu.egnumberanalytics.comlibretexts.org The trifluoroethyl group attached to the amide nitrogen is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. libretexts.org
Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. sci-hub.se A smaller gap generally suggests higher reactivity. For this compound, the electron-withdrawing nature of the substituents is expected to lower both the HOMO and LUMO energy levels.
These calculations can also generate electrostatic potential (ESP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. These maps are invaluable for predicting how the molecule will interact with other chemical species, highlighting potential sites for electrophilic and nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |
Note: The values in this table are illustrative and would be determined with specific DFT calculations.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES).
A key conformational feature of benzamides is the torsion angle between the phenyl ring and the amide plane. nih.gov In many substituted benzamides, a non-planar conformation is favored to alleviate steric hindrance. nih.gov For this compound, the rotation around the C(aryl)-C(O) bond and the C(O)-N bond are of primary interest.
Computational methods can systematically rotate these bonds and calculate the corresponding energy, leading to a potential energy scan. The minima on this scan correspond to stable conformers, while the maxima represent transition states between them. The relative energies of the conformers, calculated from the PES, allow for the determination of their populations at a given temperature. Studies on similar N-substituted benzamides have shown that both cis and trans conformations (with respect to the amide bond) can exist, with their relative stability influenced by the nature of the substituents. acs.orgnih.gov
Prediction and Interpretation of Spectroscopic Data
Computational chemistry provides powerful tools for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide highly accurate predictions of the ¹H and ¹³C NMR spectra. d-nb.infoacs.orgrsc.org These predictions are invaluable for assigning experimental spectra and can help in the structural elucidation of newly synthesized compounds. The predicted chemical shifts for this compound would reflect the electronic environment of each nucleus, influenced by the bromine and trifluoroethyl groups. For instance, the carbon atom attached to the bromine would show a characteristic downfield shift, while the protons on the trifluoroethyl group would be significantly deshielded by the fluorine atoms.
Vibrational Spectroscopy: The prediction of vibrational frequencies through computational methods allows for the assignment of experimental IR and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the C=O stretch of the amide, the N-H stretch, and various aromatic C-H and C-C vibrations. Comparing the calculated spectrum with the experimental one can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 166.5 |
| C-Br | 122.0 |
| C-CF₃ | 42.1 (quartet due to C-F coupling) |
| CF₃ | 124.5 (quartet due to C-F coupling) |
Note: The values in this table are illustrative and would be refined by specific computational protocols.
Mechanistic Modeling of Complex Organic Reactions Involving the Compound
For example, the synthesis of this compound likely involves the formation of an amide bond between 3-bromobenzoic acid (or its activated derivative) and 2,2,2-trifluoroethylamine. researchgate.netresearchgate.net Computational modeling can elucidate the step-by-step mechanism of this amidation reaction, including the role of any catalysts or activating agents. nih.gov Furthermore, reactions where this compound acts as a starting material, such as nucleophilic aromatic substitution at the bromine position, can also be modeled to predict feasibility and product outcomes.
Elucidation of Substituent Effects on Chemical Behavior
The chemical behavior of this compound is largely dictated by the electronic effects of its two key substituents: the bromine atom and the trifluoroethyl group.
Trifluoroethyl Group: The -CH₂CF₃ group attached to the amide nitrogen is strongly electron-withdrawing due to the powerful inductive effect of the three fluorine atoms. This effect significantly reduces the electron density on the amide nitrogen, which can influence the rotational barrier of the C(O)-N bond and the acidity of the N-H proton. The electron-withdrawing nature of this group also impacts the reactivity of the entire molecule. youtube.com
Computational studies can quantify these substituent effects by calculating parameters such as Hammett constants or by analyzing the charge distribution in a series of related molecules. This allows for a systematic understanding of how these functional groups modulate the molecule's properties.
Strategic Utility of 3 Bromo N 2,2,2 Trifluoroethyl Benzamide As a Synthetic Building Block
Role in the Synthesis of Fluorinated Heterocyclic Systems
The presence of both a bromine atom and a trifluoroethylated amide group on the same aromatic ring makes 3-bromo-N-(2,2,2-trifluoroethyl)benzamide a promising precursor for the synthesis of fluorinated heterocyclic compounds. The bromine atom serves as a handle for various transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. rhhz.netyoutube.com Reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings could be employed to introduce a wide array of substituents at the 3-position of the benzamide (B126). mdpi.com
Following a cross-coupling event, the N-(2,2,2-trifluoroethyl)amide moiety can participate in intramolecular cyclization reactions. For instance, after the introduction of a suitable ortho-substituent via cross-coupling, an intramolecular nucleophilic attack from the amide nitrogen or oxygen could lead to the formation of various heterocyclic cores. The trifluoromethyl group is known to influence the electronic properties and reactivity of the amide, potentially facilitating these cyclization processes.
Moreover, the synthesis of N-heterocycles through intramolecular reactions of amides is a well-established strategy. rsc.org The activation of the amide, for example with trifluoromethanesulfonic anhydride, can generate reactive intermediates that readily undergo cyclization. nih.gov It is conceivable that this compound could be a substrate in similar transformations, leading to novel fluorinated heterocycles. The development of continuous-flow processes for the synthesis of trifluoromethylated N-fused heterocycles further highlights the industrial relevance of such building blocks. acs.org
Application as an Intermediate in the Construction of Diverse Organic Scaffolds
Beyond heterocyclic synthesis, this compound is a valuable intermediate for constructing a variety of organic scaffolds. The differential reactivity of the C-Br bond and the amide functionality allows for a stepwise and controlled elaboration of the molecule.
The bromine atom can be readily converted into other functional groups. For example, metal-halogen exchange followed by quenching with an electrophile can introduce a wide range of substituents. Alternatively, the bromine can be replaced with cyano, azido, or other groups through nucleophilic aromatic substitution under specific conditions, although this is generally more challenging for bromoarenes compared to their fluoro- or chloro-counterparts.
The amide group itself can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing further avenues for diversification. The resulting 3-bromo-N-(2,2,2-trifluoroethyl)aniline or 3-bromobenzoic acid derivatives would be valuable intermediates in their own right, serving as starting materials for a new series of synthetic transformations.
The trifluoroethyl group imparts unique properties to the molecule, including increased lipophilicity and metabolic stability, which are often desirable in medicinal chemistry. Therefore, scaffolds derived from this compound could be of significant interest in drug discovery programs.
Contribution to the Development of Novel Agrochemical Intermediates via Chemical Transformations
The agrochemical industry frequently utilizes halogenated and trifluoromethylated compounds due to their enhanced biological activity and stability. google.com While there is no direct evidence of this compound being used in current agrochemical products, its structural motifs are present in many active ingredients. For instance, broflanilide, a complex benzamide derivative, demonstrates the utility of brominated and fluorinated moieties in insecticides. epa.gov
The strategic placement of the bromo and trifluoroethyl groups on the benzamide scaffold suggests its potential as a precursor for novel agrochemical candidates. The bromine atom can be used to introduce toxophoric groups or to modulate the physical properties of the molecule for optimal uptake and transport in plants or insects. The trifluoromethyl group is a well-known feature in many successful pesticides, contributing to their efficacy.
Furthermore, the amide linkage can be a key interaction point with biological targets. By modifying the substituents on the aromatic ring, starting from the versatile 3-bromo position, a library of compounds could be synthesized and screened for herbicidal, fungicidal, or insecticidal activity. The synthesis of m-bromo-benzotrifluorides as intermediates for parasiticides underscores the importance of this substitution pattern in agrochemical research. google.com
Integration into the Design and Synthesis of Advanced Research Materials
The unique combination of a polar amide group, a reactive bromine atom, and a lipophilic trifluoromethyl group makes this compound an intriguing building block for advanced research materials. The bromine atom allows for the incorporation of this unit into larger polymeric structures or onto surfaces via cross-coupling reactions.
The resulting materials could exhibit interesting properties due to the presence of the trifluoromethyl group, such as hydrophobicity, thermal stability, and specific optical or electronic characteristics. For example, fluorinated polymers are known for their low surface energy and chemical resistance.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-bromo-N-(2,2,2-trifluoroethyl)benzamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between 3-bromobenzoic acid derivatives and 2,2,2-trifluoroethylamine. A common approach involves activating the carboxylic acid using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of DIPEA (N,N-diisopropylethylamine) as a base. Solvent choice (e.g., DMF or dichloromethane) and temperature (0–25°C) critically affect reaction efficiency. For example, excess trifluoroethylamine may reduce side products like unreacted acid intermediates .
- Data : LC-MS and H NMR are essential for verifying purity (>95%) and structural integrity. Reported yields range from 65–85% under optimized conditions .
Q. How do the electronic effects of the trifluoroethyl group influence the compound’s reactivity in substitution reactions?
- Methodology : The strong electron-withdrawing nature of the trifluoroethyl group (CFCH-) stabilizes the amide bond, reducing susceptibility to hydrolysis. This property can be probed via kinetic studies in acidic/basic conditions (e.g., HCl/NaOH) monitored by HPLC. Computational modeling (DFT calculations) further elucidates charge distribution and bond polarization .
- Contradictions : Some studies suggest steric hindrance from the trifluoroethyl group may offset electronic effects in nucleophilic aromatic substitution (SNAr) reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodology :
- H/C NMR : Key signals include the trifluoroethyl group’s quartet (~3.8 ppm for CH, = 10 Hz) and the aromatic protons (7.5–8.2 ppm for brominated benzamide).
- IR Spectroscopy : Confirms the amide C=O stretch (~1680 cm) and N-H bend (~3300 cm).
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 310.0 (CHBrFNO) .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound?
- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to targets like kinases or GPCRs. The bromine atom’s polarizability and the trifluoroethyl group’s hydrophobicity are modeled to predict membrane permeability (logP ~2.5) and bioavailability. QSAR studies correlate substituent positions (e.g., bromine at meta vs. para) with activity .
- Data : Predicted IC values for kinase inhibition range from 0.1–10 µM, depending on target flexibility .
Q. What strategies resolve contradictions in reported reaction mechanisms for trifluoroethylamide derivatives?
- Methodology : Comparative kinetic isotope effect (KIE) studies and isotopic labeling (e.g., O in amide groups) distinguish between concerted and stepwise mechanisms. For example, > 1.0 supports proton transfer in rate-limiting steps. Contradictions in SNAr vs. radical pathways are resolved via EPR spectroscopy to detect radical intermediates .
Q. How does the bromine substituent affect regioselectivity in cross-coupling reactions?
- Methodology : Suzuki-Miyaura couplings with aryl boronic acids are monitored under Pd catalysis (e.g., Pd(PPh)). The bromine atom’s position (meta to the amide) directs coupling to the ortho position, as shown by X-ray crystallography of products. Steric maps (e.g., using PyMOL) rationalize selectivity patterns .
Key Challenges and Recommendations
- Scalability : Multi-step syntheses require optimization of catalytic systems (e.g., Pd loading <1 mol%) to reduce costs .
- Biological Screening : Prioritize assays targeting fluorophoric proteins (e.g., tryptophan-rich domains) due to the compound’s halogen-bonding potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
